molecular formula C8H14O3 B1359864 Methyl pivaloylacetate CAS No. 55107-14-7

Methyl pivaloylacetate

Cat. No. B1359864
Key on ui cas rn: 55107-14-7
M. Wt: 158.19 g/mol
InChI Key: XTXCFTMJPRXBBC-UHFFFAOYSA-N
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Patent
US06143935

Procedure details

3,3-Dimethyl-2-butanone (10 g; 0.10 mol) was dissolved in DMSO (50 mL) and dimethyl carbonate (27 g; 0.30 mol; 3.0 equiv) was added. Sodium methoxide (10.8 g; 0.20 mol; 2.0 equiv) was added, resulting in a temperature rise to 30° C. The reaction mixture was heated to 40-50° C. for 4 h and then cooled to room temperature overnight. The reaction was quenched into a mixture of water (25 mL) and concentrated HCl (25 mL). Toluene (25 mL) was added and an additional 25 mL of water was added to dissolve salts. The layers were allowed to settle and the lower aqueous layer was removed and discarded. The organic layer was washed with water (25 mL), dried (Na2SO4), and filtered to afford 60 g of a toluene solution of 11. Analysis of this solution indicated 18.2 wt % of 11 to indicate a 69% yield.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Name
Sodium methoxide
Quantity
10.8 g
Type
reactant
Reaction Step Three
Name
Yield
69%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH3:6])[C:3](=[O:5])[CH3:4].[C:8](=O)([O:11]C)[O:9][CH3:10].C[O-].[Na+]>CS(C)=O>[CH3:1][C:2]([CH3:7])([CH3:6])[C:3](=[O:5])[CH2:4][C:8]([O:9][CH3:10])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(C(C)=O)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
C(OC)(OC)=O
Step Three
Name
Sodium methoxide
Quantity
10.8 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a temperature rise to 30° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched into a mixture of water (25 mL) and concentrated HCl (25 mL)
ADDITION
Type
ADDITION
Details
Toluene (25 mL) was added
ADDITION
Type
ADDITION
Details
an additional 25 mL of water was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve salts
CUSTOM
Type
CUSTOM
Details
the lower aqueous layer was removed
WASH
Type
WASH
Details
The organic layer was washed with water (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CC(C(CC(=O)OC)=O)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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